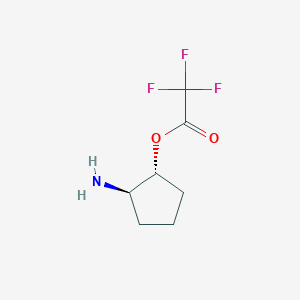
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H11NO•C2HF3O2 and a molecular weight of 215.17 g/mol . This compound is known for its unique stereochemistry and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of cyclopentanone with ammonia and hydrogen in the presence of a chiral catalyst to form (1R,2R)-2-aminocyclopentanol. This intermediate is then reacted with trifluoroacetic acid to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .
Applications De Recherche Scientifique
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
(1S,2R)-2-Amino-3,3-difluorocyclohexan-1-ol 2,2,2-trifluoroacetate: This compound has a similar structure but differs in the position and type of substituents on the cyclohexane ring.
Tapentadol: A compound with a similar amino alcohol structure used as an analgesic.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H10F3NO2 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
[(1R,2R)-2-aminocyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1 |
Clé InChI |
GSKDGPCOPWAGES-RFZPGFLSSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)OC(=O)C(F)(F)F)N |
SMILES canonique |
C1CC(C(C1)OC(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


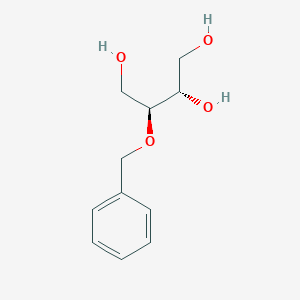
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
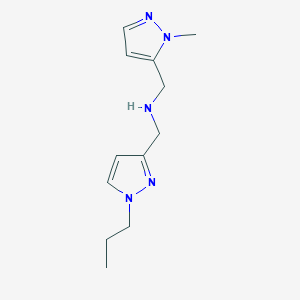
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
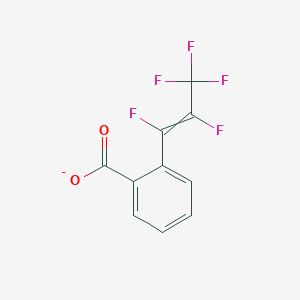
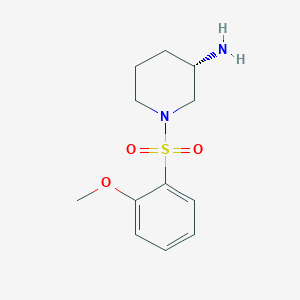
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
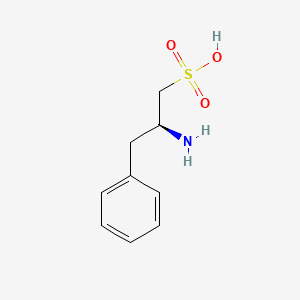
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)

![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
